molecular formula C9H14 B13786253 1,1-Diethenylcyclopentane CAS No. 84966-71-2

1,1-Diethenylcyclopentane

Cat. No.: B13786253
CAS No.: 84966-71-2
M. Wt: 122.21 g/mol
InChI Key: LTHOEFVQVYPUQP-UHFFFAOYSA-N
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Description

1,1-Diethenylcyclopentane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopentane, where two vinyl groups are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethenylcyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethenylcyclopentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a more saturated compound.

    Substitution: The vinyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Ethylcyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

1,1-Diethenylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Its derivatives are explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1,1-Diethenylcyclopentane exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The vinyl groups can undergo polymerization reactions, forming long-chain polymers with distinct properties.

Comparison with Similar Compounds

    1,1-Dimethylcyclopentane: Similar in structure but with methyl groups instead of vinyl groups.

    Cyclopentadiene: A precursor in the synthesis of 1,1-Diethenylcyclopentane.

    1,1-Diphenylethylene: Another compound with vinyl groups, but attached to a phenyl ring instead of a cyclopentane ring.

Uniqueness: this compound is unique due to the presence of two vinyl groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct reactivity and potential for forming complex cyclic and polymeric structures.

Properties

CAS No.

84966-71-2

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1,1-bis(ethenyl)cyclopentane

InChI

InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h3-4H,1-2,5-8H2

InChI Key

LTHOEFVQVYPUQP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC1)C=C

Origin of Product

United States

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